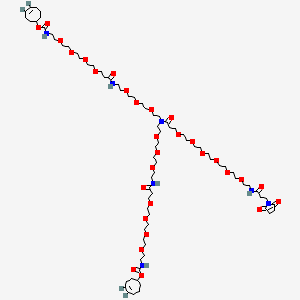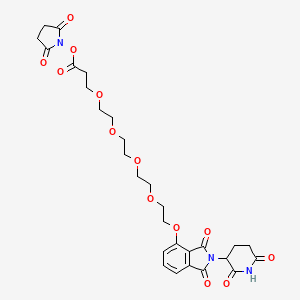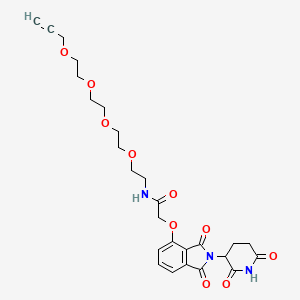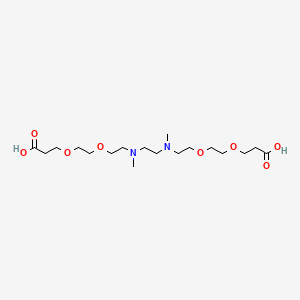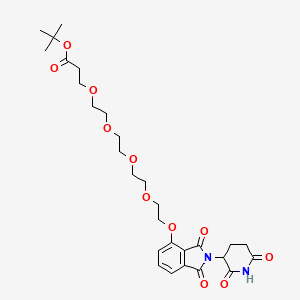
Thalidomide-O-PEG4-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG4-Boc: is a polyethylene glycol (PEG)-based PROTAC (proteolysis-targeting chimera) linker utilized in the synthesis of PROTACs. It is a conjugate that incorporates a thalidomide-based cereblon ligand and a linker, which is used to selectively degrade target proteins via the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Boc involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. The ligand is then conjugated with a polyethylene glycol (PEG) linker, which is protected by a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to ensure reproducibility and efficiency. This method allows for the safe operation and efficient process control, which is crucial for the production of high-purity compounds .
化学反応の分析
Types of Reactions: Thalidomide-O-PEG4-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Click Chemistry Reactions: The PEG linker can react with alkyne or azide groups via click chemistry to form stable triazole linkages.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Click Chemistry Reagents: Copper(I) catalysts are used to facilitate the cycloaddition reaction between azides and alkynes.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Triazole Linkages: Click chemistry reactions result in the formation of triazole linkages, which are stable and useful in various applications.
科学的研究の応用
Thalidomide-O-PEG4-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation is beneficial.
Industry: Utilized in the development of new materials and drug delivery systems
作用機序
The mechanism of action of Thalidomide-O-PEG4-Boc involves its role as a PROTAC linker. It binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the ubiquitination and subsequent degradation of target proteins. This process involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and degradation by the proteasome .
類似化合物との比較
Thalidomide-O-PEG4-Azide: Another PEG-based PROTAC linker that reacts with alkyne groups via click chemistry.
Thalidomide-O-amido-PEG4-propargyl: A similar compound used in the synthesis of PROTACs, with a propargyl group for click chemistry reactions.
Uniqueness: Thalidomide-O-PEG4-Boc is unique due to its Boc protecting group, which allows for selective deprotection and functionalization. This feature makes it versatile for various applications in PROTAC synthesis and protein degradation studies .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O11/c1-28(2,3)41-23(32)9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-21-6-4-5-19-24(21)27(35)30(26(19)34)20-7-8-22(31)29-25(20)33/h4-6,20H,7-18H2,1-3H3,(H,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJFOLUGBQIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




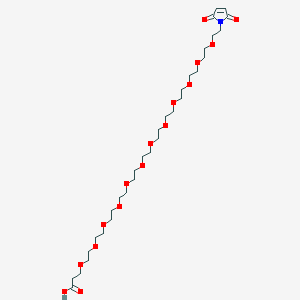



![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)
